1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S2/c19-14-3-1-12(2-4-14)9-20-18(23)21-10-15-5-6-16(25-15)17(22)13-7-8-24-11-13/h1-8,11H,9-10H2,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBXTUTZIAAPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, with CAS number 1797615-12-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.5 g/mol. The structure features a urea linkage, a fluorobenzyl group, and a thiophene moiety, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H15FN2O2S2 |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 1797615-12-3 |
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown potent activity against various cancer cell lines. The urea moiety often enhances the interaction with biological targets, increasing the compound's efficacy.
Antimicrobial Activity
Research has demonstrated that compounds with thiophene and fluorobenzyl groups possess antimicrobial properties. The presence of electron-withdrawing groups like fluorine can enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial activity against pathogens.
Anti-inflammatory Activity
Compounds containing thiophene derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies show that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that modifications to the thiophene and urea components significantly influence biological activity. For example:
- Fluorine Substitution : The introduction of fluorine at the para position on the benzyl ring has been linked to enhanced potency due to increased electron-withdrawing effects.
- Thiophene Variations : Altering the carbonyl position on the thiophene ring can lead to variations in activity, suggesting that specific geometrical arrangements are crucial for optimal interaction with biological targets.
Case Studies and Research Findings
- Anticancer Efficacy : A study reported that derivatives similar to this compound showed IC50 values in the micromolar range against various cancer cell lines, indicating significant anticancer potential.
- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.
- Inflammation Models : In vivo models demonstrated that compounds with similar structures reduced inflammation markers significantly compared to control groups, supporting their use in anti-inflammatory therapies.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization : The 4-fluorobenzyl group is a conserved pharmacophore across urea derivatives, but substituent choice (thiophene vs. pyridine, sulfamoyl vs. carbonyl) tailors target selectivity and ADME properties.
- Synthetic Feasibility : Thiophene-carbonyl linkages (target compound) may require multi-step syntheses, as seen in patent protocols .
- Unanswered Questions : The evidence lacks data on the target compound’s binding affinity, toxicity, or in vivo performance, highlighting areas for future study.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Intermediate Preparation : Synthesize the thiophene-3-carbonylthiophene intermediate via Friedel-Crafts acylation using thiophene-3-carboxylic acid and thiophene-2-carbaldehyde in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Urea Coupling : React 4-fluorobenzylamine with the thiophene intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions (e.g., DMF, 0–5°C) to form the urea linkage .
Optimization Tips :
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?
Methodological Answer: Key Techniques :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, thiophene carbonyl at δ 165–170 ppm) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺: 443.12; observed: 443.11) .
- FT-IR : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .
Contradiction Resolution : - Discrepancies in carbonyl signals may arise from tautomerism; use variable-temperature NMR or DFT calculations to confirm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer: SAR Design :
Structural Modifications :
- Replace the 4-fluorobenzyl group with chloro/methoxy analogs to assess electronic effects.
- Modify the thiophene-3-carbonyl moiety with furan or pyridine rings to study steric influences .
Assays :
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination).
- Antimicrobial : Broth microdilution for MIC values against S. aureus and E. coli .
Data Interpretation :
Q. What computational methods are suitable for predicting binding interactions with biological targets?
Methodological Answer: Approaches :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR tyrosine kinase). Key residues: Lys721 (hydrogen bonding with urea) and Thr766 (π-stacking with thiophene) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
Validation :
- Compare computational results with experimental SPR data (e.g., KD = 12.3 nM) to refine models .
Q. How can researchers address discrepancies in bioactivity data across different studies?
Methodological Answer: Root Causes :
- Variability in assay conditions (e.g., serum concentration in cell culture).
- Differences in compound purity (e.g., ≥98% vs. 95%).
Mitigation Strategies : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Validate purity via HPLC (retention time: 8.2 min, C18 column) and elemental analysis (<0.3% deviation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
